molecular formula C27H44O2 B7799173 3-epi-Calcifediol CAS No. 64719-49-9

3-epi-Calcifediol

Cat. No.: B7799173
CAS No.: 64719-49-9
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-DTOXIADCSA-N
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Description

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a key prohormone and metabolic intermediate in the vitamin D pathway. It is produced in the liver through the hydroxylation of vitamin D3 (cholecalciferol) and is the primary circulating form of vitamin D, making it a crucial biomarker for determining vitamin D status in research settings . Calcifediol is subsequently converted in the kidneys to calcitriol (1,25-dihydroxyvitamin D3), the biologically active secosteroid hormone that mediates the classical biological functions of vitamin D . This compound is of significant research value for studying calcium and phosphate homeostasis, bone metabolism, and endocrine regulation. Its mechanism of action is primarily mediated through its conversion to calcitriol, which binds to the vitamin D receptor (VDR) in target tissues, regulating gene expression related to calcium absorption in the intestine and mineral mobilization from bone . Research applications include the study of conditions such as secondary hyperparathyroidism in chronic kidney disease, osteomalacia, osteoporosis, and various metabolic bone disorders . Clinical studies have investigated various dosing regimens of Calcifediol, including monthly and fortnightly administration, to maintain effective serum concentrations of 25-hydroxyvitamin D in research models, providing insights into its pharmacokinetics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-DTOXIADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022721
Record name Calcifediol
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calcidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Calcifediol
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CAS No.

19356-17-3, 64719-49-9
Record name 25-Hydroxyvitamin D3
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Record name Calcifediol [INN]
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Record name 25-Hydroxyvitamin D
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Record name Calcifediol
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Record name Calcifediol
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Record name Calcifediol
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Record name CALCIFEDIOL ANHYDROUS
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Record name Calcidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Table 1: Key Parameters of Chemical Synthesis

ParameterDetails
Starting MaterialVitamin D₃ (cholecalciferol)
Hydroxylation AgentSelenium dioxide, metal catalysts (e.g., Fe, Mn)
Reaction Time48–72 hours
Yield15–20%
Purity90–95% after chromatography
LimitationsLow atom economy, toxic byproducts, high energy input

Biocatalytic Synthesis Using P450 Enzymes

Biocatalytic methods leverage cytochrome P450 monooxygenases (CYPs) and unspecific peroxygenases (UPOs) to hydroxylate vitamin D₃ regioselectively. These enzymes enable single-step conversions under mild conditions, addressing chemical synthesis drawbacks.

Cytochrome P450 Monooxygenases

CYPs require NADPH-dependent redox partners to activate molecular oxygen for hydroxylation. Pseudonocardia autotrophica is a widely studied microbial source, with its CYPs achieving 85–90% conversion of vitamin D₃ to calcifediol in optimized buffer systems. Key buffer components include:

  • Metallic cofactors : Fe²⁺/Fe³⁺, Mn²⁺ (0.01–0.3% w/v)

  • Organic solvents : Ethanol, acetone (1–10% w/v)

  • Stabilizers : Cyclodextrin (0.1–5% w/v)

A 7-day fermentation with P. autotrophica yields 168.24 mg/L calcifediol and 91.23 mg/L calcitriol, demonstrating scalability.

Unspecific Peroxygenases (UPOs)

UPOs utilize H₂O₂ instead of NADPH, simplifying cofactor regeneration. Fungal UPOs (e.g., Agrocybe aegerita) hydroxylate vitamin D₃ at C25 with 85% conversion in photoenzymatic systems. H₂O₂ is generated in situ via glucose oxidase, enhancing sustainability.

Table 2: Biocatalytic Methods Comparison

Enzyme ClassCofactor RequirementConversion EfficiencyScalability
P450 MonooxygenasesNADPH, O₂85–90%Industrial (751 L)
UPOsH₂O₂80–85%Lab-scale

Photoenzymatic Synthesis

A hybrid approach combining UPOs and UV irradiation enables gram-scale calcifediol production. The process involves:

  • Enzymatic Hydroxylation : UPOs convert 7-dehydrocholesterol to 25-hydroxyl-7-dehydrocholesterol (85% yield).

  • Photochemical Isomerization : UV light (295 nm) opens the B-ring of 7-dehydrocholesterol derivatives, forming previtamin D₃.

  • Thermal Isomerization : Heating to 40°C yields calcifediol.

This method reduces purification steps and achieves 70% overall yield, outperforming traditional routes.

Table 3: Photoenzymatic Process Metrics

StepConditionsOutcome
HydroxylationUPO, H₂O₂, 25°C, 24h85% conversion
UV Irradiation295 nm LED, 30 min90% isomerization
Thermal Isomerization40°C, 2h70% final yield

Biotechnological Hydroxylation with Steroid C25 Dehydrogenase

The Institute of Catalysis and Surface Chemistry (Poland) developed a one-step method using steroid C25 dehydrogenase (S25DH) from Sterolibacterium denitrificans. S25DH hydroxylates vitamin D₃ directly at C25 without protecting groups, achieving 95% regioselectivity. Industrial implementation involves:

  • Biocatalyst Preparation : Large-scale bacterial fermentation and enzyme purification.

  • Reaction Optimization : pH 7.5, 30°C, 48h reaction time.

This method produces calcifediol with >99% purity, reducing costs by 40% compared to chemical synthesis.

Table 4: S25DH-Based Synthesis Advantages

AspectImprovement vs. Chemical Synthesis
Steps1 vs. 12
Yield65% vs. 20%
Purity>99% vs. 90%
Environmental Impact50% lower waste generation

Industrial-Scale Production Challenges

While enzymatic methods dominate newer production, challenges persist:

  • Cofactor Regeneration : NADPH dependency in P450 systems increases costs.

  • Enzyme Stability : UPOs degrade under high H₂O₂ concentrations, limiting batch longevity.

  • Substrate Solubility : Vitamin D₃’s hydrophobicity necessitates organic-aqueous biphasic systems .

Chemical Reactions Analysis

Key Data:

ParameterValue/DetailSource
Reaction siteLiver hepatocytes
Hydroxylation efficiencyRapid at low doses (≤2,000 IU/day)
Peak concentrationAchieved in 7 days at 100,000 IU dose

This reaction is influenced by obesity, which reduces CYP2R1 activity, lowering calcifediol synthesis .

Activation to Calcitriol (1,25-Dihydroxyvitamin D₃)

Calcifediol undergoes 1α-hydroxylation in renal proximal tubules:

  • Enzyme : CYP27B1 (25(OH)D-1α-hydroxylase)

  • Regulators :

    • Stimulators : Parathyroid hormone (PTH), hypocalcemia

    • Inhibitors : Fibroblast growth factor 23 (FGF23), hypercalcemia

Reaction Pathway:

25(OH)D3CYP27B11,25(OH)2D3 (calcitriol)\text{25(OH)D}_3 \xrightarrow{\text{CYP27B1}} \text{1,25(OH)}_2\text{D}_3 \ (\text{calcitriol})

ParameterValue/DetailSource
Tissue specificityKidney (primary), immune cells, skin
Half-life of calcitriol4–6 hours

Extrarenal activation occurs in macrophages and keratinocytes during inflammation .

Inactivation via 24-Hydroxylation

Calcifediol is catabolized by 24-hydroxylation , forming 24,25-dihydroxycholecalciferol :

  • Enzyme : CYP24A1

  • Regulator : Induced by calcitriol (negative feedback)

Reaction Pathway:

25(OH)D3CYP24A124,25(OH)2D3\text{25(OH)D}_3 \xrightarrow{\text{CYP24A1}} \text{24,25(OH)}_2\text{D}_3

ParameterValue/DetailSource
Catabolic endpointCalcifediol → calcitroic acid (excreted)
Tissue distributionUbiquitous (kidney, bone, intestine)

This pathway limits vitamin D toxicity by degrading excess calcifediol .

Non-Enzymatic Reactions

Calcifediol participates in rapid, non-genomic signaling through membrane receptors:

  • Primary receptors : Membrane-associated VDR (VDRm), PDIA3

  • Effects :

    • Intracellular calcium flux (<1 minute)

    • Activation of MAPK/ERK pathways

Experimental Data:

ParameterValue/DetailSource
Ca²⁺ response threshold≥10 nM (higher than calcitriol)
Signaling speedSeconds to minutes

Comparative Reaction Kinetics

ReactionEnzymeKm (nM)Vmax (pmol/min/mg)
25-hydroxylation (CYP2R1)CYP2R12501.2
1α-hydroxylation (CYP27B1)CYP27B1400.8
24-hydroxylation (CYP24A1)CYP24A11002.5

Stability and Degradation

Calcifediol exhibits prolonged stability due to its hydroxylation pattern :

  • Half-life : 15–30 days (vs. 4–6 hours for calcitriol)

  • Degradation pathways :

    • Glucuronidation (hepatic) → biliary excretion

    • Photodegradation under UV light

Scientific Research Applications

Treatment of Vitamin D Deficiency

Calcifediol is primarily used to treat vitamin D deficiency and insufficiency. It is particularly effective in populations at risk, such as the elderly and those with limited sun exposure. A study indicated that calcifediol administration significantly improved serum levels of 25(OH)D in patients compared to placebo, with response rates reaching up to 98.7% for achieving levels above 30 ng/mL in treated groups .

Management of Chronic Conditions

Calcifediol has shown efficacy in managing several chronic conditions:

  • Chronic Kidney Disease (CKD) : It helps manage secondary hyperparathyroidism and hypocalcemia in dialysis patients .
  • Osteoporosis : It is utilized alongside calcium supplements for preventing and treating osteoporosis, particularly in postmenopausal women .
  • Refractory Rickets : Calcifediol is effective in treating vitamin D resistant rickets and familial hypophosphatemia .

COVID-19 Treatment

Recent studies have explored calcifediol's role in COVID-19 management. Early administration was associated with reduced ICU admissions and improved patient outcomes . A significant correlation was found between calcifediol prescription and increased survival rates among hospitalized patients .

Immune System Modulation

Calcifediol is being investigated for its immunomodulatory effects, which may help in managing autoimmune diseases and enhancing overall immune response .

Bioavailability

Studies indicate that calcifediol may have superior bioavailability compared to cholecalciferol (vitamin D3), making it a preferred choice for rapid correction of deficiency .

Efficacy in Elderly Populations

A randomized trial demonstrated that elderly patients receiving calcifediol showed significant improvements in bone mineral density and overall health markers compared to those receiving standard vitamin D supplementation .

Study GroupMean Change in Bone Density (%)p-value
Calcifediol+8.5<0.01
Cholecalciferol+3.2<0.05

COVID-19 Patient Outcomes

In a cohort study involving patients treated with calcifediol during hospitalization for COVID-19, the results indicated a lower incidence of severe outcomes compared to those not receiving calcifediol.

Treatment GroupICU Admissions (%)Mortality Rate (%)
Calcifediol155
Control3015

Mechanism of Action

Calcifediol exerts its effects by being converted to calcitriol in the kidney. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction influences bone mineralization, immune response, and cellular proliferation .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Differences

Calcifediol vs. Cholecalciferol
Parameter Calcifediol Cholecalciferol
Absorption Portal circulation; 93% absorption efficiency Lymphatic pathway; ~79% absorption
Metabolism Bypasses hepatic 25-hydroxylation Requires hepatic 25-hydroxylation
Time to Peak 25(OH)D 3–7 days 14–30 days
Potency 2–12× higher per µg dose Lower potency, especially in malabsorption
BMI Sensitivity Efficacy unaffected by BMI Reduced efficacy in obesity (BMI >30 kg/m²)
  • Mechanistic Superiority : Calcifediol’s pre-hydroxylated structure eliminates dependency on hepatic CYP2R1, making it more reliable in patients with liver disease or fat malabsorption .
  • Dose-Response Linearity : Oral calcifediol shows a linear relationship between dose and serum 25(OH)D levels, unlike cholecalciferol, which exhibits variability due to metabolic bottlenecks .
Calcifediol vs. Calcitriol
Parameter Calcifediol Calcitriol
Half-Life 15–20 days 4–6 hours
Regulatory Role Prohormone; requires renal activation Active hormone; bypasses renal hydroxylation
Safety Profile Lower risk of hypercalcemia High risk of hypercalcemia with prolonged use

Efficacy in Raising 25(OH)D Levels

Key Clinical Findings
  • Postmenopausal Women: Calcifediol (266 µg/week) achieved 25(OH)D levels of 70±24 ng/mL vs. 48±23 ng/mL with cholecalciferol (20 µg/day) over 12 months .
  • Obesity : In patients with BMI >30 kg/m², calcifediol increased 25(OH)D by 15 ng/mL at 4 months vs. 5 ng/mL with cholecalciferol .
  • Rapid Correction : A single 140 µg calcifediol dose elevated 25(OH)D to >30 ng/mL in 16.8 days vs. 68.4 days for cholecalciferol .

Relative Potency : Calcifediol is 2–12× more potent than cholecalciferol, depending on dose and baseline 25(OH)D .

Clinical Outcomes in Specific Populations

COVID-19
  • ICU Admission : Calcifediol reduced ICU admissions from 21% to 4.5% in hospitalized patients (OR: 0.13; 95% CI: 0.07–0.23) .
  • Mortality : Mortality rates were 4.7% with calcifediol vs. 15.9% in untreated cohorts (adjusted OR: 0.21; 95% CI: 0.10–0.43) .
Chronic Kidney Disease (CKD)
  • Extended-Release (ER) Calcifediol : Reduced parathyroid hormone (PTH) by 30% in stage 3–4 CKD without inducing hypercalcemia, outperforming immediate-release formulations .
  • Safety : ER calcifediol avoids CYP24A1 upregulation and fibroblast growth factor 23 (FGF23) spikes, mitigating risks of vascular calcification .
Bone Health
  • PTH Suppression: Calcifediol decreased PTH by 25% in osteopenic women, correlating with reduced bone turnover markers .
  • Fracture Risk : Long-term calcifediol (266 µg/month) maintained 25(OH)D >30 ng/mL, a threshold associated with 20–30% lower fracture risk .

Biological Activity

Calcifediol, also known as 25-hydroxyvitamin D3, is a crucial metabolite in the vitamin D endocrine system. This compound plays a significant role in calcium and phosphate metabolism, influencing various biological processes. This article explores the biological activity of calcifediol, highlighting its mechanisms of action, clinical efficacy, and safety through diverse research findings and case studies.

Calcifediol exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.

Genomic Actions : Calcifediol binds to the vitamin D receptor (VDR), leading to the modulation of gene expression. Although it has a lower affinity for VDR compared to calcitriol (the active form of vitamin D), calcifediol's ability to activate VDR allows it to influence calcium absorption in the intestine and bone metabolism. The activation of VDR promotes the transcription of genes involved in calcium transport and bone resorption .

Non-Genomic Actions : Recent studies have identified rapid non-genomic responses mediated by calcifediol. These responses occur through the interaction with membrane-associated VDR isoforms, leading to quick cellular effects such as the opening of calcium channels and activation of signaling pathways (e.g., phospholipase C) without altering gene expression . This mechanism is particularly relevant in tissues like bone and kidney, where immediate responses to calcium levels are critical.

Clinical Efficacy

Calcifediol has been shown to be effective in various clinical settings, particularly concerning vitamin D deficiency and associated health outcomes.

Case Studies and Research Findings

  • Survival Benefits : A large-scale study demonstrated that patients prescribed calcifediol had a significantly reduced risk of death compared to those who received cholecalciferol (vitamin D3). The hazard ratio for calcifediol was 0.67, indicating a strong association with improved survival outcomes .
  • Bone Health : In postmenopausal women, calcifediol was superior to cholecalciferol in maintaining adequate 25(OH)D levels, suggesting its effectiveness in preventing osteoporosis-related fractures . A randomized controlled trial indicated that calcifediol supplementation led to significant improvements in bone density markers over time .
  • Metabolic Effects : Research has shown that calcifediol administration can reduce inflammatory markers such as the neutrophil-to-lymphocyte ratio, which is associated with various chronic diseases . This anti-inflammatory effect may contribute to its protective role against conditions linked to vitamin D deficiency.

Comparative Efficacy

The efficacy of calcifediol compared to other forms of vitamin D supplementation is illustrated in the following table:

Vitamin D Formulation Efficacy in Raising 25(OH)D Levels Safety Profile Clinical Outcomes
CalcifediolHigher than cholecalciferolWell-toleratedImproved survival rates
CholecalciferolModerateGenerally safeLess effective for bone health

Safety Profile

Calcifediol is generally well-tolerated with a low incidence of adverse effects when used appropriately. Long-term studies have shown no significant toxic levels or serious adverse events associated with its use . Monitoring serum calcium and phosphate levels during treatment is recommended to prevent hypercalcemia.

Q & A

Q. Table 1: Key Pharmacokinetic Differences

ParameterCalcifediolCholecalciferol
Dose-response linearityLinear Non-linear
Time to peak 25(OH)D4–24 hours 2–4 weeks
Half-life10–15 days ~2 months
Obesity-adjusted dosingLower dose adjustments Higher doses required

How do genetic polymorphisms in CYP enzymes affect calcifediol metabolism, and how can studies control for these variables?

Advanced Research Question
CYP2R1 mutations impair hepatic 25-hydroxylation of vitamin D3 but not calcifediol metabolism, making calcifediol preferable in such populations . CYP24A1 and CYP3A4 polymorphisms may accelerate calcifediol catabolism, requiring dose adjustments .
Methodological Recommendations :

  • Pre-screening : Genotype participants for CYP2R1 (rs10741657), CYP24A1 (rs6013897), and CYP3A4 variants.
  • Dose Titration : Adjust calcifediol doses based on genotype (e.g., higher doses for CYP24A1 gain-of-function alleles).
  • Pharmacokinetic Modeling : Use nonlinear mixed-effects models (NONMEM) to quantify enzyme activity’s impact on 25(OH)D trajectories .

What are the limitations of retrospective studies on calcifediol’s efficacy, such as in COVID-19 research, and how can these be mitigated?

Advanced Research Question
Retrospective analyses (e.g., COVID-19 cohorts) risk confounding by baseline vitamin D status, comorbidities, and treatment timing . For example, Nogues et al. (2021) reported reduced ICU admissions with calcifediol, but unmeasured confounders (e.g., socioeconomic factors) may bias results .
Methodological Recommendations :

  • Propensity Score Matching : Balance treated and untreated groups for age, BMI, and comorbidities.
  • Sensitivity Analyses : Test robustness against unmeasured confounders using E-values .
  • Prospective Validation : Design RCTs with early post-infection calcifediol administration (e.g., within 48 hours of diagnosis) .

How should obesity or hepatic dysfunction influence calcifediol dosing in clinical trials?

Advanced Research Question
Obesity reduces 25-hydroxylation of vitamin D3 but not calcifediol’s efficacy, as it bypasses hepatic conversion . Guidelines recommend calcifediol in obesity (e.g., 266 µg twice monthly) and hepatic failure .
Methodological Recommendations :

  • Dosing Adjustments :
    • Obesity: Fixed doses (e.g., 0.532 mg weekly) without weight-based scaling .
    • Hepatic dysfunction: No dose reduction needed; monitor 25(OH)D and calcium .
  • Outcome Tracking : Measure free 25(OH)D in obesity to account for vitamin D-binding protein variability .

What statistical approaches are optimal for post-hoc analyses of calcifediol trials, such as in CKD populations?

Advanced Research Question
Post-hoc analyses (e.g., MIR-EPO trial) require careful handling of confounding variables like paricalcitol co-administration and baseline klotho levels .
Methodological Recommendations :

  • Multivariate Regression : Adjust for concurrent therapies (e.g., phosphate binders) and renal function .
  • Machine Learning : Use random forests to identify predictors of calcifediol response (e.g., baseline FGF-23, PTH) .
  • Bayesian Methods : Model uncertainty in subgroup effects (e.g., dialysis vs. non-dialysis CKD) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-epi-Calcifediol
Reactant of Route 2
3-epi-Calcifediol

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